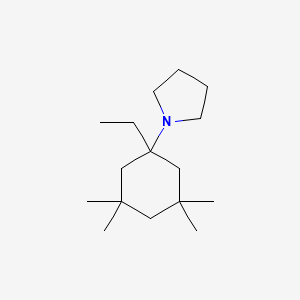
Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities and structural diversity . This particular compound features a pyrrolidine ring substituted with a 1-ethyl-3,3,5,5-tetramethylcyclohexyl group, which imparts unique steric and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-3,3,5,5-tetramethylcyclohexanone with ammonia or primary amines in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of pyrrolidines often involves the catalytic hydrogenation of pyrroles or the cyclization of amino alcohols. For Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)-, the process may include the use of high-pressure reactors and catalysts such as palladium on carbon to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to yield saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Alkylated or acylated pyrrolidine derivatives.
Applications De Recherche Scientifique
Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. It may bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: The parent compound with a simple five-membered ring structure.
Pyrrolidine-2,5-dione: A derivative with a dione functionality, known for its biological activity.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Uniqueness
Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- is unique due to its bulky substituent, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing novel bioactive molecules with enhanced selectivity and potency .
Propriétés
Numéro CAS |
685088-24-8 |
|---|---|
Formule moléculaire |
C16H31N |
Poids moléculaire |
237.42 g/mol |
Nom IUPAC |
1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C16H31N/c1-6-16(17-9-7-8-10-17)12-14(2,3)11-15(4,5)13-16/h6-13H2,1-5H3 |
Clé InChI |
ZNVKFZVNJWBJGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(CC(C1)(C)C)(C)C)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
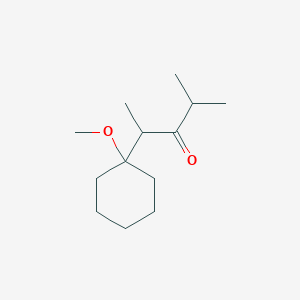
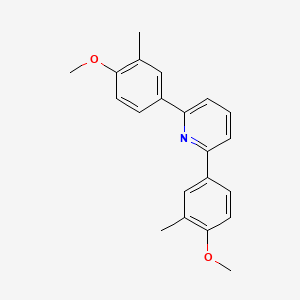

![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)

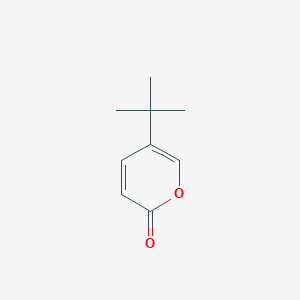


![2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane](/img/structure/B12536880.png)

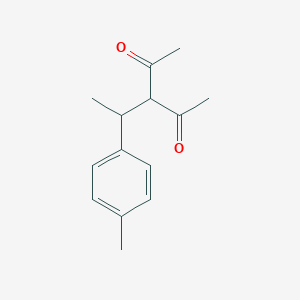
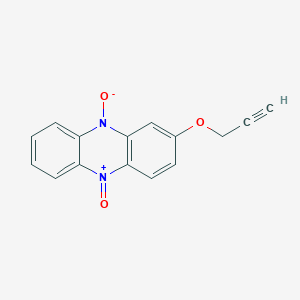
![3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol](/img/structure/B12536907.png)
